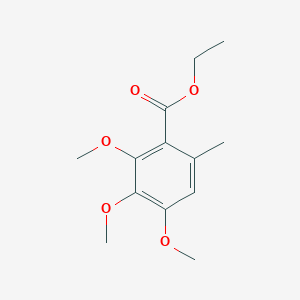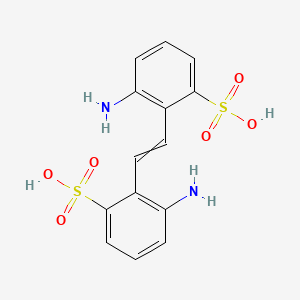
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is an organic compound with the molecular formula C13H18O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy groups and a methyl group, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester typically involves the esterification of 2,3,4-trimethoxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,3,4-Trimethoxy-6-methylbenzoic acid+EthanolAcid CatalystBenzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a base or acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents.
Major Products Formed
Hydrolysis: 2,3,4-Trimethoxy-6-methylbenzoic acid and ethanol.
Reduction: 2,3,4-Trimethoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy and methyl groups on the benzene ring can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3,4,5-trimethoxy-, methyl ester: Similar structure with methoxy groups at different positions.
2,4,6-Trimethoxybenzoic acid: Another derivative with different substitution pattern.
Methyl 2,4,6-trimethylbenzoate: Similar ester with different alkyl groups.
Uniqueness
Benzoic acid, 2,3,4-trimethoxy-6-methyl-, ethyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups and a methyl group on the benzene ring, along with the ethyl ester group, provides distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
79004-04-9 |
|---|---|
Molekularformel |
C13H18O5 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
ethyl 2,3,4-trimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C13H18O5/c1-6-18-13(14)10-8(2)7-9(15-3)11(16-4)12(10)17-5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
MNTQOQRQRPWKIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)

![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)


![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)






